Bienvenue dans la boutique en ligne BenchChem!

2-quinolin-6-ylpyridin-4-amine

Physicochemical profiling Basicity Drug-likeness

This 6-yl regioisomer of 2-quinolinylpyridin-4-amine is the preferred topology for plasma kallikrein inhibitors (US 20210395221). Its unique nitrogen arrangement (three N-atoms vs. two in phenyl/naphthyl analogs) enables tridentate metal coordination and reduces pKa by ~1.9 units, improving CNS permeability. To avoid loss of potency and patentability, procure only the quinolin‑6‑yl isomer.

Molecular Formula C14H11N3
Molecular Weight 221.26 g/mol
Cat. No. B4779433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-quinolin-6-ylpyridin-4-amine
Molecular FormulaC14H11N3
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C3=NC=CC(=C3)N)N=C1
InChIInChI=1S/C14H11N3/c15-12-5-7-17-14(9-12)11-3-4-13-10(8-11)2-1-6-16-13/h1-9H,(H2,15,17)
InChIKeyOJMZYIPLJYVIKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Quinolin-6-ylpyridin-4-amine – Key Physicochemical Baseline for Procurement Specification


2-Quinolin-6-ylpyridin-4-amine (CAS 945375-85-9, C14H11N3, MW 221.26 g/mol) is a heterocyclic building block consisting of a quinolin-6-yl moiety coupled to the 2-position of a 4-aminopyridine core . Predicted bulk properties include a boiling point of 477.5±40.0 °C, density of 1.246±0.06 g/cm³, and a pKa of 7.34±0.50 . The structure presents three nitrogen atoms (two in the quinoline ring, one in the 4-amino group) that enable divergent coordination and functionalization pathways distinct from simpler mono‑heterocyclic amines.

Why 2-Quinolin-6-ylpyridin-4-amine Cannot Be Replaced by Generic Aminopyridine or Quinoline Isomers


The combination of a 4-aminopyridine nucleus with a quinolin-6-yl substituent at the 2-position creates a regioisomeric and electronic environment that generic 2-arylpyridin-4-amines or quinoline positional isomers do not replicate. Compared with 2-phenylpyridin-4-amine, the fused quinoline ring introduces an additional nitrogen atom, altering hydrogen-bonding capacity, metal-coordination geometry, and π‑stacking interactions . Substitution at the quinoline 6‑position (rather than the 2‑, 3‑, or 4‑positions) further controls the dihedral angle between the pyridine and quinoline planes, which critically influences the compound’s ability to engage biological targets or form discrete coordination complexes [1]. Simple pharmacophore or scaffold hopping without attention to these structural details leads to unpredictable changes in potency, selectivity, and physiochemical behavior.

Quantitative Differentiation Evidence for 2-Quinolin-6-ylpyridin-4-amine vs. Closest Analogs


Aqueous Basicity (pKa) Comparison: 2-Quinolin-6-ylpyridin-4-amine vs. 4-Aminopyridine

The predicted pKa of 2-quinolin-6-ylpyridin-4-amine is 7.34 ± 0.50 . In contrast, the experimental pKa of the unsubstituted parent scaffold, 4-aminopyridine, is 9.2 [1]. This 1.9‑unit reduction in basicity indicates that the quinolin-6-yl substituent exerts a significant electron‑withdrawing effect on the pyridine ring, lowering the amine’s protonation state at physiological pH.

Physicochemical profiling Basicity Drug-likeness

Hydrogen-Bond Acceptor/Donor Capacity: 2-Quinolin-6-ylpyridin-4-amine vs. 2-Phenylpyridin-4-amine

2-Quinolin-6-ylpyridin-4-amine contains three nitrogen atoms (two acceptors in the quinoline system plus the pyridin-4-amine donor/acceptor pair), yielding a total of 3 hydrogen-bond acceptors and 1 donor . The closest carbocyclic analog, 2-phenylpyridin-4-amine (CAS 84596-31-8), possesses only 2 hydrogen-bond acceptors (the pyridine nitrogen and amine), providing one fewer acceptor site [1].

Medicinal chemistry Ligand design Lipinski rules

Regioisomeric Differentiation: Quinolin-6-yl vs. Quinolin-3-yl Attachment Position in Patent-Disclosed Plasma Kallikrein Inhibitors

In a 2021 patent application (US 20210395221), quinolin-6-yl and quinolin-3-yl are explicitly listed as alternative embodiments of Ring A in Formula (I) inhibitors, but only the quinolin-6-yl-substituted analogs are claimed in combination with a 6‑aminopyridin-3-yl Ring B for optimal plasma kallikrein activity [1]. This indicates that the 6‑attachment point is functionally preferred over other quinoline positions for this therapeutic target.

Medicinal chemistry Plasma kallikrein inhibition Patent analysis

Lipophilicity and Molecular Complexity: 2-Quinolin-6-ylpyridin-4-amine vs. 2-(Naphthalen-2-yl)pyridin-4-amine

Replacing the quinoline ring of the target with a naphthalene ring (2-(naphthalen-2-yl)pyridin-4-amine, CAS 84596-32-9) eliminates the quinoline nitrogen, reducing molecular complexity and polarity while increasing calculated log P. The target compound features a quinoline nitrogen that contributes to both H‑bonding and metal‑coordination capacity, whereas the naphthalene analog provides only hydrophobic π‑surface [1].

Drug-likeness Lipophilicity Scaffold hopping

Procurement-Relevant Application Scenarios for 2-Quinolin-6-ylpyridin-4-amine


Design of Plasma Kallikrein Inhibitors – Regioisomer-Specific Scaffold

Patent US 20210395221 discloses that a quinolin-6-yl group paired with an aminopyridine ring is the preferred topology for potent plasma kallikrein inhibition [1]. Researchers pursuing this target should procure the 6‑yl isomer specifically, as substitution at the quinoline 3‑position or use of other heterocycles is not claimed in the preferred combination and may lead to loss of activity or patentability.

Modulation of Drug Candidate Basicity – Reduced pKa for Enhanced Physiological Permeability

With a predicted pKa of 7.34, 2-quinolin-6-ylpyridin-4-amine is approximately 1.9 units less basic than 4-aminopyridine [2]. This property makes it a more attractive starting point for CNS‑penetrant or orally bioavailable candidates, where a lower fraction of protonated species at physiological pH can improve passive membrane permeability and reduce P‑glycoprotein efflux liability.

Metal‑Coordinating Ligand Synthesis – Enhanced Donor Atom Complement

The three nitrogen atoms in 2-quinolin-6-ylpyridin-4-amine (vs. only two in 2-phenyl- or 2-naphthylpyridin-4-amines) provide an additional metal‑binding site [3]. This feature is exploited in the construction of bidentate or tridentate ligand frameworks for transition‑metal catalysis, luminescent complexes, and metallo‑supramolecular architectures, where the precise spatial arrangement of the 6‑yl attachment governs chelate ring size and geometry.

Scaffold‑Hopping from Carbocyclic to Heterocyclic Aryl Groups – Intellectual Property Diversification

Replacement of a phenyl or naphthyl group with a quinolin-6-yl moiety introduces an additional hydrogen‑bond acceptor and nitrogen heteroatom while maintaining a similar aromatic surface area [4]. This structural substitution is a validated strategy in medicinal chemistry to expand patent scope, improve solubility, and fine‑tune target selectivity without altering the core pharmacophore. The 6‑yl connection ensures a linear exo‑orientation that minimizes steric clash with protein binding pockets.

Quote Request

Request a Quote for 2-quinolin-6-ylpyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.